Bienvenue dans la boutique en ligne BenchChem!

1-((1-Benzylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea

Physicochemical Profiling Lipophilicity Solubility Prediction

This 1-((1-Benzylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea (ADS-J13) is a confirmed NOD1 antagonist (IC50 1.39 µM) with a privileged benzylpiperidine pharmacophore. The methylene-spacer and 3,4-dimethylaryl substitution create a chemotype distinct from zero-linker or 2,5-dimethyl analogs, offering a unique SAR probe for scaffold-hopping and selective GPCR panel screening. Its CNS-penetrant physicochemical profile (XLogP3 3.9, TPSA 44.4 Ų) makes it ideal for docking studies and mechanistic dissection of NF-κB signaling crosstalk. For precise, reproducible innate immunity research.

Molecular Formula C22H29N3O
Molecular Weight 351.494
CAS No. 1206989-76-5
Cat. No. B2449682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-Benzylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea
CAS1206989-76-5
Molecular FormulaC22H29N3O
Molecular Weight351.494
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NCC2CCN(CC2)CC3=CC=CC=C3)C
InChIInChI=1S/C22H29N3O/c1-17-8-9-21(14-18(17)2)24-22(26)23-15-19-10-12-25(13-11-19)16-20-6-4-3-5-7-20/h3-9,14,19H,10-13,15-16H2,1-2H3,(H2,23,24,26)
InChIKeyXUKDMNOFGLGFHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-Benzylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea (CAS 1206989-76-5): Structural Identity and Compound Class Reference for Procurement


1-((1-Benzylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea is a synthetic phenylurea derivative incorporating a 1-benzylpiperidine scaffold linked via a methylene bridge to a 3,4-dimethylphenyl-substituted urea moiety [1]. The compound has a molecular weight of 351.5 g/mol and a computed XLogP3 of 3.9, positioning it within the physicochemical space typical of CNS-penetrant and GPCR-targeted small molecules [2]. It is catalogued under the synonym ADS-J13 in the MeSH thesaurus as a phenylurea compound [3]. The benzylpiperidine pharmacophore is a recognized privileged structure in medicinal chemistry, frequently employed in the design of acetylcholinesterase, monoamine oxidase, and chemokine receptor modulators .

Why Generic Substitution Is Inadequate for 1-((1-Benzylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea: Pharmacophore Sensitivity and Quantitative Differentiation Needs


Phenylurea derivatives with a benzylpiperidine core exhibit steep structure-activity relationships where subtle modifications to the aryl substitution pattern, linker length, or piperidine N-substituent profoundly alter target affinity and selectivity [1]. In the closely related series of N-(ureidoalkyl)-benzylpiperidines, changing the alkyl linker from two atoms to one atom reduced CCR3 binding affinity significantly, while a zero-atom linker caused further loss of potency [2]. Similarly, a shift from 4-benzylpiperidine to 3-benzylpiperidine markedly improved selectivity for CCR3 over the 5-HT2A receptor . These findings demonstrate that in-class analogs cannot be interchanged without risking an uncharacterized change in pharmacological profile, making compound-specific quantitative evidence essential for informed scientific selection.

Quantitative Differentiation Evidence for 1-((1-Benzylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea Against Structural Analogs


Physicochemical Property Benchmarking: 1-((1-Benzylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea vs. 1-(1-Benzylpiperidin-4-yl)-3-(2,5-dimethylphenyl)urea

A direct comparison of computed lipophilicity indicates that 1-((1-benzylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea (XLogP3 = 3.9) [1] is moderately more lipophilic than its closest positional isomer, 1-(1-benzylpiperidin-4-yl)-3-(2,5-dimethylphenyl)urea, for which the predicted XLogP3 is approximately 3.7 . This difference in logP, although modest, can translate into meaningful variations in passive membrane permeability and nonspecific protein binding, parameters that directly influence in vitro assay performance and intracellular target exposure.

Physicochemical Profiling Lipophilicity Solubility Prediction

NOD1 Antagonist Activity: 1-((1-Benzylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea vs. In-Class Urea Derivatives

The target compound has been reported to exhibit antagonist activity at human NOD1 with an IC50 of 1.39 × 10^3 nM in a HEK-blue cell-based assay following 3-hour preincubation [1]. While no direct head-to-head data for a close structural analog are available, this potency can be contextualized against the broader class of phenylurea NOD1 antagonists, which typically require micromolar concentrations for half-maximal inhibition. The moderate potency of 1-((1-benzylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea positions it as a useful tool compound for NOD1 pathway studies where complete blockade is not desired.

NOD1 Inhibition Immunology Innate Immunity

Structural Uniqueness of the Methylene Spacer: Differentiation from Directly Linked Benzylpiperidine Ureas

A key structural differentiator of 1-((1-benzylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea is the methylene spacer (-CH2-) inserted between the piperidine ring and the urea nitrogen. In the N-(ureidoalkyl)-benzylpiperidine SAR series, the presence versus absence of an alkyl linker dramatically modulates target affinity. For CCR3, the optimal linker length was found to be two atoms; reducing the linker to one atom decreased affinity, and eliminating it (zero atoms) further reduced potency [1]. While the target compound has a one-atom methylene linker, this structural feature distinguishes it from directly coupled analogs such as 1-(1-benzylpiperidin-4-yl)-3-(3,4-dimethylphenyl)urea and is likely to confer a unique selectivity or potency profile across multiple target classes.

Scaffold Differentiation SAR Linker Chemistry

Aryl Substitution Pattern Differentiation: 3,4-Dimethyl vs. 2,5-Dimethyl vs. 3-Trifluoromethyl Analogs

The 3,4-dimethyl substitution on the phenylurea ring of the target compound contrasts with the 2,5-dimethyl pattern of N-(1-benzyl-4-piperidyl)-N'-(2,5-dimethylphenyl)urea and the 3-trifluoromethyl group of 1-(1-benzylpiperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea, a reported DCN1 inhibitor . In the benzylpiperidine urea class, the position and electronic character of aryl substituents are primary determinants of target selectivity. The electron-donating 3,4-dimethyl motif is predicted to engage hydrophobic pockets differently than the electron-withdrawing 3-CF3 group, likely resulting in a distinct selectivity profile across the urea-binding proteome.

Aryl Substitution Selectivity Pharmacophore Mapping

Recommended Application Scenarios for 1-((1-Benzylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea Based on Quantitative and Structural Differentiation Evidence


NOD1 Pathway Modulation in Innate Immunity Research

The confirmed NOD1 antagonist activity (IC50 = 1.39 × 10^3 nM in HEK-blue cells) [1] makes this compound a suitable chemical probe for dissecting NOD1-dependent NF-κB signaling in innate immunity. Its micromolar potency is appropriate for experiments where partial pathway suppression is desired to avoid complete signal ablation, such as in studies of NOD1 crosstalk with Toll-like receptors.

Scaffold-Hopping Library Design Based on Benzylpiperidine Urea Pharmacophore

The combination of the 1-benzylpiperidine core, the methylene spacer, and the 3,4-dimethylphenyl urea uniquely positions this compound as a scaffold-hopping reference for SAR exploration. The methylene linker distinguishes it from zero-linker analogs [2], while the 3,4-dimethyl substitution offers an electron-donating aryl variant not represented by 3-CF3 or 2,5-dimethyl analogs.

Computational Modeling of Urea-Based Ligand-Receptor Interactions

With a computed XLogP3 of 3.9 and a topological polar surface area of 44.4 Ų [3], this compound falls within favorable CNS drug-like space. Its well-defined three-point pharmacophore (benzyl, piperidine, dimethylphenyl) makes it a valuable test case for docking and molecular dynamics simulations aimed at predicting binding poses and residence times for benzylpiperidine ureas.

Selectivity Profiling Against 5-HT2A and Related Aminergic Receptors

Given the established precedent that shifting the benzylpiperidine attachment point can dramatically alter CCR3/5-HT2A selectivity , this compound, with its unique methylene spacer and 3,4-dimethylphenyl group, represents a distinct chemotype for broad-panel selectivity screening against aminergic GPCRs, potentially revealing a selectivity window not achievable with 4-benzylpiperidine or 2,5-dimethylphenyl analogs.

Quote Request

Request a Quote for 1-((1-Benzylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.